molecular formula C10H11ClN2O2 B2488990 (3Z)-N-(4-chlorophenyl)-3-methoxyiminopropanamide CAS No. 241132-60-5

(3Z)-N-(4-chlorophenyl)-3-methoxyiminopropanamide

Cat. No. B2488990
CAS RN: 241132-60-5
M. Wt: 226.66
InChI Key: UNZJNKOIMNWJIU-GHXNOFRVSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(3Z)-N-(4-chlorophenyl)-3-methoxyiminopropanamide" involves complex chemical reactions. For instance, the synthesis and characterization of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide compound have been reported, highlighting the use of X-ray diffraction, IR, ^1H and ^13C NMR, and UV–Vis spectra. The compound's structure was further analyzed through DFT calculations, indicating a robust methodology for synthesizing such compounds (Demir et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to "this compound" reveals intricate details about their geometry and electronic properties. For example, the molecular structure and vibrational frequencies have been calculated using DFT methods, showing significant agreement with experimental data. Such analyses provide insights into the stability and reactivity of these compounds (Kara et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving "this compound" and similar compounds can be complex, involving various pathways and intermediates. Studies have shown how these compounds react under different conditions, providing insights into their chemical behavior and potential applications in synthesis and modification of molecular structures (Mizuya et al., 1989).

Physical Properties Analysis

The physical properties of compounds like "this compound" are crucial for their application in various fields. These properties, including melting points, solubility, and crystalline structure, are often determined through experimental studies, providing valuable information for researchers and developers. For example, the characterization of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate includes detailed analysis of its crystalline structure and physical properties (Johnson et al., 2006).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds include reactivity, stability, and interactions with other molecules. Detailed studies provide insights into these properties, guiding the development of new compounds with desired characteristics. For instance, the study of 4-(4-Chlorophenyl)-6-methyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(H)-one explores these aspects, contributing to a deeper understanding of its chemical behavior (Guo & Shun, 2004).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized and characterized using techniques such as X-ray diffraction, IR, NMR, and UV–Vis spectra. Advanced methodologies like hybrid-DFT calculations are used for optimized geometrical structure and vibrational frequencies analysis (Demir et al., 2016).

  • Structural Properties : Studies have shown strong agreement between calculated optimized geometries, vibrational frequencies, NMR chemical shift values, and experimentally measured values. This indicates the reliability of computational methods in predicting the properties of such compounds (Demir et al., 2016).

Chemical Properties and Reactions

  • Copolymerization : The compound has been used in the spontaneous alternating copolymerization of methoxyallene, leading to the formation of polyamides with highly reactive groups. This has implications in the development of novel polymers with specific properties (Mizuya, Yokozawa, & Endo, 1989).

  • Formation of Novel Compounds : Research has led to the creation of new compounds with potential applications in various fields. For example, synthesis involving the compound has led to derivatives with unique structures and properties (Johnson et al., 2006).

Applications in Material Science

  • Optical and Electronic Properties : Studies include the investigation of electronic properties like excitation energies, oscillator strengths, dipole moments, and band gap energies. This is crucial for applications in materials science, particularly in the development of optoelectronic devices (Demir et al., 2016).

  • Polymer Development : The use of the compound in polymer development, particularly in creating polyamides from L-tartaric acid, showcases its role in synthesizing hydrophilic, high-molecular-weight polymers with optical activity (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993).

Miscellaneous Applications

  • Molecular Spectroscopy : The compound is used in molecular spectroscopy studies, aiding in understanding molecular structures and bonding through various spectroscopic techniques (Kara, Sagdinc, & Karadayı, 2013).

  • Pharmaceutical Research : While the direct use of the compound in pharmaceuticals is outside the specified interest, its structural and chemical properties contribute to the broader understanding of drug design and synthesis (Tornetta, 1969).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the search results .

Future Directions

The future directions or potential applications of this compound are not discussed in the search results .

properties

IUPAC Name

(3Z)-N-(4-chlorophenyl)-3-methoxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-15-12-7-6-10(14)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZJNKOIMNWJIU-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\CC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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